1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the 2-ethyl and 3-methyl groups. The final step involves the attachment of the 2,4-dichlorobenzylamino group and the formation of the carbonitrile moiety. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .
Scientific Research Applications
1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound’s unique properties are utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-Amino-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Comparison: Compared to these similar compounds, 1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the 2,4-dichlorobenzylamino group, in particular, can influence the compound’s binding affinity and specificity for certain molecular targets .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C22H18Cl2N4 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4/c1-3-16-13(2)17(11-25)22-27-19-6-4-5-7-20(19)28(22)21(16)26-12-14-8-9-15(23)10-18(14)24/h4-10,26H,3,12H2,1-2H3 |
InChI Key |
ZTZGOSFHYSDUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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